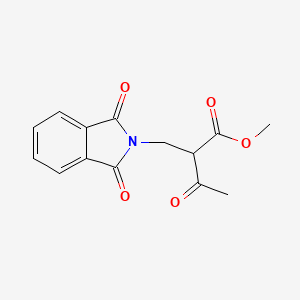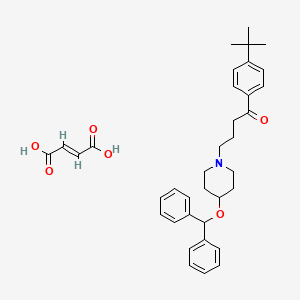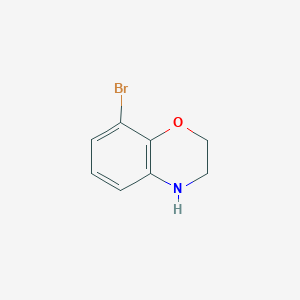
8-Bromo-3,4-dihidro-2H-1,4-benzoxazina
Descripción general
Descripción
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine (8-Br-3,4-DHB) is a small molecule that has been studied for its potential applications in the areas of medicinal chemistry, organic synthesis, and drug discovery. 8-Br-3,4-DHB has a unique chemical structure, which includes a benzoxazine ring and a bromine atom. This molecule has been found to possess interesting biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has also been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential use in the development of new drugs.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
8-Bromo-3,4-dihidro-2H-1,4-benzoxazina: se ha explorado por su potencial en la terapia contra el cáncer. La estructura del compuesto permite la interacción con diversos objetivos biológicos, que pueden aprovecharse para desarrollar nuevos agentes quimioterapéuticos. Los estudios han demostrado que los derivados de benzoxazina pueden exhibir una actividad significativa contra las líneas celulares cancerosas, lo que los convierte en candidatos prometedores para el desarrollo posterior de fármacos .
Agentes Antibacterianos
El núcleo de benzoxazina es conocido por sus propiedades antibacterianas. La investigación sobre This compound y sus derivados podría conducir a la síntesis de nuevos compuestos antibacterianos. Estos podrían abordar potencialmente la creciente preocupación por la resistencia a los antibióticos al introducir nuevos mecanismos de acción contra las bacterias patógenas .
Aplicaciones Antitrombóticas
Los derivados de benzoxazina se han identificado como posibles agentes antitrombóticos. La modificación de This compound podría resultar en compuestos que inhiben la formación de coágulos sanguíneos, lo cual es crucial para el tratamiento y la prevención de enfermedades cardiovasculares como el accidente cerebrovascular y el infarto de miocardio .
Propiedades Anticonvulsivas
El marco del compuesto se ha asociado con efectos anticonvulsivos. Esta aplicación es particularmente relevante en el campo de la neurología, donde This compound podría utilizarse para desarrollar nuevos tratamientos para la epilepsia y otros trastornos convulsivos .
Desarrollo de Antagonistas de Receptores
La investigación ha indicado que los derivados de benzoxazina pueden actuar como antagonistas para varios receptores, como el receptor 5-HT6. Esta aplicación tiene implicaciones para el tratamiento de trastornos neurológicos, como la depresión y la ansiedad, donde This compound podría desempeñar un papel en la síntesis de nuevos agentes terapéuticos .
Síntesis de Abridores de Canales de Potasio
La estructura de benzoxazina es propicia para el desarrollo de abridores de canales de potasio selectivos para la vejiga. Estos compuestos pueden utilizarse para tratar la incontinencia urinaria y el síndrome de vejiga hiperactiva. La investigación sobre This compound podría conducir a la creación de tratamientos más efectivos y específicos para estas afecciones .
Mecanismo De Acción
Target of Action
Similar compounds have shown anticancer activity and have been found to interact with targets such as egfr .
Mode of Action
It’s known that benzoxazines are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cancer, including those involving egfr .
Pharmacokinetics
It’s known that the compound is a brown liquid at room temperature .
Result of Action
Similar compounds have shown remarkable anticancer activity against various human cancer cell lines .
Propiedades
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCHIRBNLDKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585699 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625394-65-2 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)


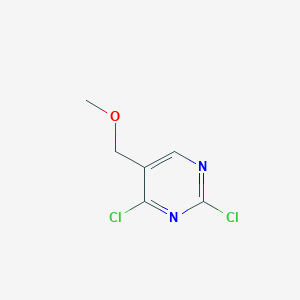
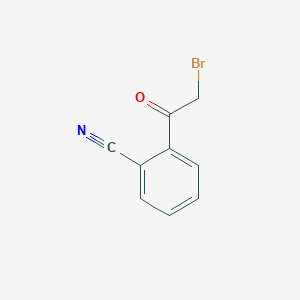
![7-Methoxybenzo[d]thiazole](/img/structure/B1603221.png)



